4-(Azetidin-1-yl)benzonitrile
Overview
Description
4-(Azetidin-1-yl)benzonitrile is an organic compound that features a four-membered azetidine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-1-yl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of ionic liquids as recycling agents, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of azetidine N-oxide.
Reduction: Conversion to 4-(Azetidin-1-yl)benzylamine.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
4-(Azetidin-1-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Azetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in unique chemical transformations, which can be harnessed in medicinal chemistry for drug development . The compound’s effects are mediated through its ability to undergo intramolecular charge transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Azetidin-3-yl)benzonitrile
- 4-[(Azetidin-1-yl)methyl]benzonitrile
- 4-(Azetidin-1-yl)benzylamine
Uniqueness
4-(Azetidin-1-yl)benzonitrile is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other azetidine derivatives . Its combination of the azetidine ring with a benzonitrile moiety makes it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
4-(azetidin-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-8-9-2-4-10(5-3-9)12-6-1-7-12/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOXUIQIFQLPFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40741667 | |
Record name | 4-(Azetidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162377-66-4 | |
Record name | 4-(Azetidin-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40741667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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